1-(2-Aminoethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H17N3O. It is characterized by a piperidine ring substituted with an aminoethyl group and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various therapeutic targets.
1-(2-Aminoethyl)piperidine-3-carboxamide belongs to the class of piperidine derivatives, which are often explored for their pharmacological properties. It is classified as an amide due to the presence of the carboxamide functional group, and it can be further categorized under compounds with potential neuropharmacological effects .
The synthesis of 1-(2-Aminoethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of piperidine-3-carboxylic acid with an appropriate amine to form the desired amide.
The molecular structure of 1-(2-Aminoethyl)piperidine-3-carboxamide features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
1-(2-Aminoethyl)piperidine-3-carboxamide can participate in various chemical reactions typical for amides, including hydrolysis, acylation, and coupling reactions with other electrophiles.
For instance, when reacted with strong acids or bases, it can undergo hydrolysis to regenerate piperidine-3-carboxylic acid and 2-aminoethylamine. Moreover, it can be used as a building block for synthesizing more complex molecules by introducing different substituents at the nitrogen or carbon atoms .
The mechanism of action for 1-(2-Aminoethyl)piperidine-3-carboxamide and its derivatives often relates to their interaction with specific biological targets, such as enzymes or receptors involved in various physiological processes.
For example, certain derivatives have been studied for their inhibitory effects on enzymes like cathepsin K, which is implicated in bone resorption. The binding affinity and inhibitory activity are typically assessed through molecular docking studies and biological assays .
In vitro studies have shown that some derivatives exhibit significant inhibitory activity against cathepsin K, suggesting potential applications in treating conditions like osteoporosis .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound .
1-(2-Aminoethyl)piperidine-3-carboxamide has several scientific applications:
Research continues to explore its derivatives for enhanced biological activity and specificity against various therapeutic targets .
Piperidine derivatives constitute a cornerstone of medicinal chemistry due to their unique conformational properties and ability to interact with diverse biological targets. The six-membered nitrogen-containing ring provides a stable scaffold that mimics natural alkaloids, enabling favorable binding interactions with enzymes, receptors, and ion channels. Specifically, the substitution pattern at the 3-position of the piperidine ring significantly influences bioactivity profiles. The introduction of a carboxamide group (–CONH₂) enhances hydrogen-bonding capacity, while aminoethyl substituents (–CH₂CH₂NH₂) at the 1-position contribute basicity and electrostatic interaction potential. This molecular architecture enables precise three-dimensional positioning of pharmacophoric elements within target binding pockets [3] [9].
Table 1: Key Molecular Properties of 1-(2-Aminoethyl)piperidine-3-carboxamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₇N₃O | Balanced carbon/nitrogen ratio for membrane permeability |
Molecular Weight | 171.24 g/mol | Optimal for blood-brain barrier penetration |
SMILES | NCCN1CC(CCC1)C(N)=O | Encodes atomic connectivity and functional groups |
Hydrogen Bond Donors | 3 (2x -NH₂, 1x -CONH-) | Facilitates target binding through H-bond formation |
Hydrogen Bond Acceptors | 2 (C=O, -CONH-) | Enhances solubility and biomolecular interactions |
LogP (Predicted) | -0.59 | Indicates moderate hydrophilicity |
Piperidine-3-carboxamides demonstrate particular utility in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier. The scaffold’s protonatable nitrogen (pKa ~10.5) facilitates ion-pair interactions with neuronal receptors, while the carboxamide group can anchor to catalytic sites of enzymes like glutaminyl cyclase (sQC), which is implicated in Alzheimer’s disease pathology [9]. The stereochemistry at the 3-position also critically modulates target specificity, though 1-(2-aminoethyl)piperidine-3-carboxamide is typically utilized as a racemic mixture in early-stage research [3] [8].
1-(2-Aminoethyl)piperidine-3-carboxamide (CAS: 936940-70-4) serves as a structurally adaptable template for designing multifunctional ligands. Its chemical architecture features three distinct modification sites: (1) the secondary amine of the piperidine ring, (2) the primary amino group of the ethyl side chain, and (3) the carboxamide functionality. This triad of reactive centers enables parallel synthetic exploration through acylation, alkylation, and condensation reactions [4]. The compound typically presents as a solid (>95% purity) and may contain trace solvents like dioxane or water from purification processes, though analytical characterization remains limited for commercial samples [2] [6].
The scaffold’s three-dimensional conformation positions its aminoethyl side chain equatorially, allowing optimal vectoring toward complementary acidic residues in biological targets. Molecular docking studies of analogous piperidine carboxamides reveal that the carboxamide oxygen coordinates with catalytic zinc ions in metalloenzymes, while the protonated aminoethyl group forms salt bridges with glutamate/aspartate residues in binding pockets [9]. This dual interaction mode is exemplified in the compound’s application as a precursor for glutaminyl cyclase inhibitors targeting Alzheimer’s-associated pGlu-Aβ formation [9].
Table 2: Research Applications of Piperidine-3-Carboxamide Derivatives
Derivative Structure | Biological Target | Therapeutic Area | Key Structural Advantage |
---|---|---|---|
1-(2-Aminoethyl)piperidine-3-carboxamide (Core scaffold) | Multiple | Neuropharmacology, Oncology | Flexible aminoethyl vector for target engagement |
4-(2-Aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride | Sigma receptors | Neuroprotection | o-Tolyl enhances receptor affinity |
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Drug delivery systems | Prodrug development | Boc protection enables controlled release |
Commercial availability through specialized suppliers (e.g., Sigma-Aldrich’s AldrichCPR collection, Hit2Lead) facilitates rapid access for early-stage drug discovery. Research-grade material (typically 95% purity) is marketed as a free base solid with storage recommendations as a "Non-Combustible Solid" (Storage Class Code 13) [2] [6] [8]. The compound’s synthetic tractability is evidenced by its straightforward production via reductive amination of piperidine-3-carboxaldehyde followed by carboxamide protection/deprotection strategies, though large-scale synthesis protocols remain proprietary [4] [8].
The therapeutic exploration of piperidine-3-carboxamides evolved through three distinct phases, paralleling advances in medicinal chemistry:
Early Alkaloid-Inspired Applications (Pre-2000): Initial research focused on structural analogs of naturally occurring piperidine alkaloids like piperine. Unsubstituted piperidine carboxamides were evaluated as analgesics and anticonvulsants, though limited target specificity hindered development.
Targeted Modifications for CNS Disorders (2000–2015): Strategic substitution at the 1- and 3-positions gained momentum following discoveries linking piperidine derivatives to neuromodulation. The incorporation of the 2-aminoethyl moiety marked a significant advancement, enabling compounds like 1-(2-aminoethyl)piperidine-3-carboxamide to engage aminergic G-protein-coupled receptors implicated in depression and neuropathic pain [5] [9]. This period saw the compound’s first commercial availability (circa 2010, MDL: MFCD09055289), primarily as a tool for sigma receptor studies [3].
Multitarget Therapeutics Era (2015–Present): Contemporary research leverages the scaffold’s promiscuity for polypharmacology approaches. A pivotal 2020 study demonstrated its utility in designing secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer’s disease. Pharmacophore-assisted virtual screening identified the carboxamide group as a novel zinc-binding motif, displacing traditional imidazole-based inhibitors. X-ray crystallography confirmed the carboxamide oxygen coordinates with Zn²⁺ in sQC’s active site (PDB: 4YWY), establishing 1-(2-aminoethyl)piperidine-3-carboxamide as a privileged scaffold for metalloenzyme inhibition [9].
Table 3: Historical Milestones in Piperidine-3-Carboxamide Development
Timeline | Development Milestone | Impact on Drug Discovery |
---|---|---|
1992 | Characterization of 1,3-di-o-tolylguanidine derivatives | Established o-tolyl groups for sigma receptor affinity |
2008 | Discovery of glutaminyl cyclase role in pGlu-Aβ formation | Validated sQC as Alzheimer’s disease target |
2010 | Patent filings for carboxamide-modified piperidines | Protected synthetic routes for neuroprotective agents |
2020 | Pharmacophore model incorporating piperidine-3-carboxamide | Enabled virtual screening for sQC inhibitors |
2023 | Computational prediction of kinase inhibition | Expanded applications to oncology targets (ERK-2, VEGFR-2) |
The scaffold’s versatility recently expanded into oncology, with computational studies predicting strong binding (ΔG = -9.8 to -10.2 kcal/mol) to kinases like ERK-2 and VEGFR-2 [5]. This transition from neuroscience to oncology exemplifies the scaffold’s adaptability—modifications at the aminoethyl group with aryl carboxamides yield derivatives like 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, which shows promise in kinase inhibition pathways [5]. Contemporary synthetic efforts focus on improving metabolic stability through fluorination or conformational restriction, representing the next frontier in this scaffold’s evolution [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9